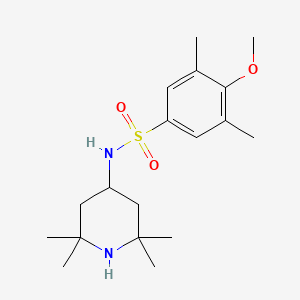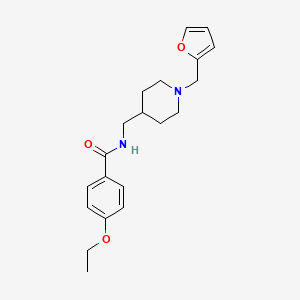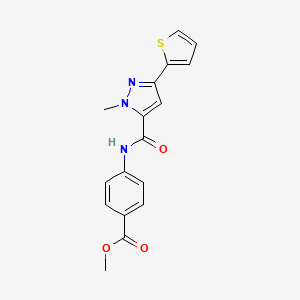![molecular formula C14H22N2O2 B2911911 tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate CAS No. 1087784-32-4](/img/structure/B2911911.png)
tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate, abbreviated as TB-APM-EC, is an organic compound belonging to the family of carbamate derivatives. It is an important reagent used in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. TB-APM-EC can be synthesized via reaction of tert-butyl isocyanate with 2-aminophenylmethyl-N-ethyl amine. The resulting compound is a versatile reagent that can be used in a variety of reactions, such as nucleophilic substitution reactions, alkylation reactions, and alkyl halide synthesis.
Aplicaciones Científicas De Investigación
TB-APM-EC is an important reagent used in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib, the anti-cancer drug paclitaxel, and the anti-viral drug acyclovir. It has also been used in the synthesis of various agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
Target of Action
The primary targets of “tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate” are currently unknown. This compound is a type of ester and can be used as an intermediate in organic synthesis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C . These conditions help maintain the stability of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TB-APM-EC in lab experiments include its high purity, high yield, and low cost. It is also a versatile reagent, capable of being used in a variety of reactions. The main limitation of using TB-APM-EC is that it is a hazardous compound and must be handled with care. It is also flammable and should be stored away from sources of ignition.
Direcciones Futuras
TB-APM-EC has a wide range of applications in the synthesis of pharmaceuticals and agrochemicals. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new synthetic methods. It could also be used in the development of new materials, such as polymers, and in the synthesis of novel compounds. Additionally, it could be used in the synthesis of new catalysts and in the development of new catalytic processes. Finally, it could be used in the development of new analytical techniques, such as spectroscopic techniques.
Métodos De Síntesis
TB-APM-EC can be synthesized through a reaction of tert-butyl isocyanate and 2-aminophenylmethyl-N-ethyl amine. This reaction is conducted in an inert atmosphere at a temperature of 80-90°C. The reaction proceeds via a nucleophilic substitution reaction, where the tert-butyl isocyanate acts as the nucleophile and the 2-aminophenylmethyl-N-ethyl amine acts as the electrophile. The reaction yields a high yield of TB-APM-EC, with a purity of more than 99%.
Propiedades
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOLYGKVOUDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
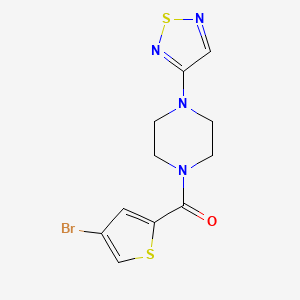
![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)
![2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2911839.png)
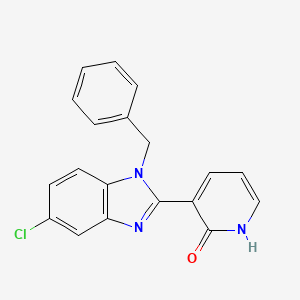

![5-Methyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2911843.png)
